
2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one is a chlorinated organic compound with a unique structure that includes both hydroxyl and ethyl groups attached to a cyclohexadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one typically involves the chlorination of 4-ethylphenol followed by oxidation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the oxidation step may involve reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a less chlorinated derivative.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,3,5,6-tetrachloro-4-ethylcyclohexanone, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its possible use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one exerts its effects involves interactions with various molecular targets. The compound’s chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrachlorophenol: Similar in structure but lacks the ethyl and hydroxyl groups.
4-Ethylphenol: Contains the ethyl group but lacks the chlorination and hydroxyl group.
2,3,5,6-Tetrachloro-4-hydroxyphenylmethanol: Similar but with a different substitution pattern.
Uniqueness
2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one is unique due to its combination of chlorination, hydroxyl, and ethyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
65824-99-9 |
|---|---|
Fórmula molecular |
C8H6Cl4O2 |
Peso molecular |
275.9 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H6Cl4O2/c1-2-8(14)6(11)3(9)5(13)4(10)7(8)12/h14H,2H2,1H3 |
Clave InChI |
BOFUJDOVTIPKKQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=C(C(=O)C(=C1Cl)Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


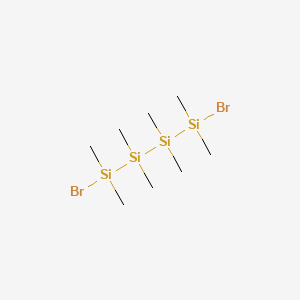

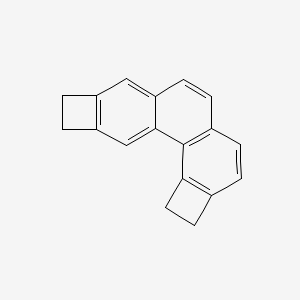
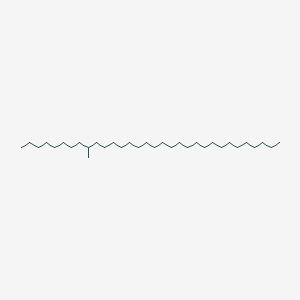

![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
silane](/img/structure/B14469852.png)
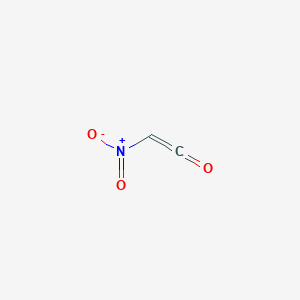
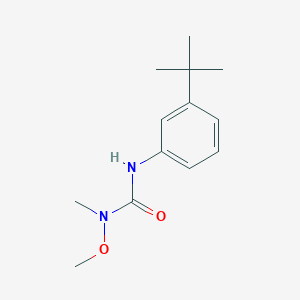
![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
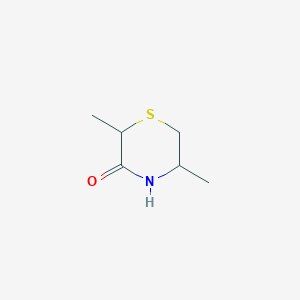
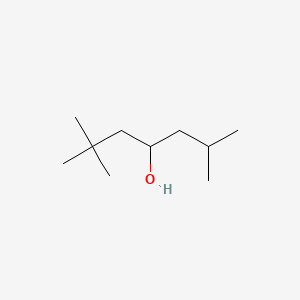
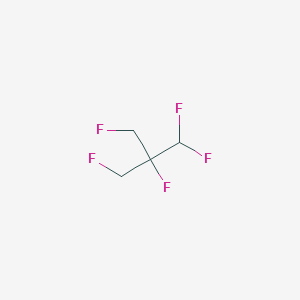
![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)
